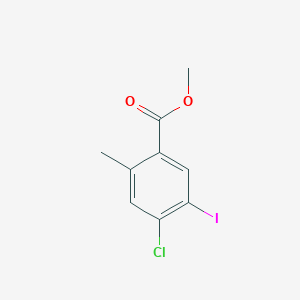

Methyl 4-chloro-5-iodo-2-methylbenzoate

Description

The Chemical Significance of Methyl 4-chloro-5-iodo-2-methylbenzoate as a Synthetic Building Block

Methyl 4-chloro-5-iodo-2-methylbenzoate is a polysubstituted aromatic ester that serves as a highly functionalized building block in multi-step organic synthesis. Its structure, featuring chloro, iodo, and methyl substituents on the benzoate (B1203000) ring, offers multiple reaction sites that can be addressed selectively. The presence of two different halogen atoms (chlorine and iodine) is particularly significant, as the difference in their reactivity allows for sequential, site-selective cross-coupling reactions.

While specific data for this exact compound is not widely cataloged, its chemical properties can be inferred from its structure.

Interactive Data Table: Properties of Methyl 4-chloro-5-iodo-2-methylbenzoate

| Property | Value |

| Molecular Formula | C₉H₈ClIO₂ |

| Molecular Weight | 310.52 g/mol |

| IUPAC Name | methyl 4-chloro-5-iodo-2-methylbenzoate |

| Class | Halogenated Aromatic Carboxylate |

Note: Data is calculated based on the chemical structure. Experimental values may vary.

The primary significance of this compound lies in its role as an intermediate, particularly in the synthesis of pharmaceuticals. The corresponding carboxylic acid, 2-chloro-5-iodobenzoic acid, is a well-documented starting material for the synthesis of SGLT-2 inhibitors, such as Dapagliflozin, which are used in the treatment of type-2 diabetes. google.com Synthetic routes described in chemical literature and patents often involve the use of methyl esters as protected forms of carboxylic acids. google.compatsnap.com The ester group can be readily hydrolyzed to the free carboxylic acid at a later stage of the synthesis, a common tactic to prevent unwanted reactions with the carboxyl group during preceding steps. Therefore, Methyl 4-chloro-5-iodo-2-methylbenzoate is a valuable precursor to this crucial pharmaceutical intermediate. The synthesis of 2-chloro-5-iodobenzoic acid is often complex, proceeding through multiple steps such as nitration, reduction, and diazotization, highlighting the value of well-defined building blocks like its methyl ester. google.com

Overview of Ortho-Substituted Benzoate Derivatives in Advanced Chemical Research

The arrangement of substituents on a benzene (B151609) ring profoundly influences the molecule's properties, and ortho-substituted benzoate derivatives are a subject of particular interest in chemical research. chemicalbook.com The presence of a substituent at the position adjacent (ortho) to the methyl ester group, as seen in Methyl 4-chloro-5-iodo-2-methylbenzoate with its 2-methyl group, introduces distinct steric and electronic effects.

These ortho substituents can exert what is known as the "ortho effect," which can alter a molecule's reactivity in ways not predicted by electronic effects alone. thegoodscentscompany.com For instance, the steric hindrance provided by an ortho group can influence the rate and outcome of reactions at the adjacent carboxylate center. This steric inhibition can force the carboxylate group out of the plane of the aromatic ring, disrupting resonance and altering the acidity of the corresponding carboxylic acid. thegoodscentscompany.com

Furthermore, the intramolecular interactions between the ortho substituent and the carboxylate moiety are of significant structural interest. chemicalbook.com These interactions can dictate the conformational preferences of the molecule, which in turn affects its physical properties like melting point and solubility, as well as its biological activity if it is part of a larger, active molecule. The study of ortho-substituted benzoates has provided deep insights into reaction mechanisms, such as the alkaline hydrolysis of esters, where steric factors play a crucial role in determining reaction rates. pharmaffiliates.comgoogleapis.com This detailed understanding allows chemists to fine-tune the design of molecules for specific applications in materials science and medicinal chemistry. evitachem.com

Properties

IUPAC Name |

methyl 4-chloro-5-iodo-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLTDLWSKUIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301213047 | |

| Record name | Benzoic acid, 4-chloro-5-iodo-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1399182-04-7 | |

| Record name | Benzoic acid, 4-chloro-5-iodo-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1399182-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-chloro-5-iodo-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Chloro 5 Iodo 2 Methylbenzoate

Precursor Synthesis and Regioselective Functionalization of Aromatic Systems

The foundational step in producing Methyl 4-chloro-5-iodo-2-methylbenzoate is the synthesis of its corresponding carboxylic acid, 4-chloro-5-iodo-2-methylbenzoic acid. This process requires careful control over the regioselectivity of halogenation and methylation on the benzene (B151609) ring.

Synthesis of 4-chloro-5-iodo-2-methylbenzoic Acid

The preparation of 4-chloro-5-iodo-2-methylbenzoic acid is not explicitly detailed in the provided search results. However, analogous syntheses of similar compounds, such as 2-chloro-5-iodobenzoic acid, suggest potential pathways. One common industrial method involves a sequence of nitration, reduction, and diazotization-iodination reactions starting from a readily available material like o-chlorobenzoic acid. google.compatsnap.com This multi-step approach, while effective, can be lengthy. google.comgoogleapis.com

Another synthetic strategy starts with methyl anthranilate, which undergoes iodination, followed by a Sandmeyer reaction for chlorination, and finally hydrolysis to yield the desired 2-chloro-5-iodobenzoic acid. google.com This method is noted for its high product yield. google.com Similarly, the synthesis of 5-iodo-2-methylbenzoic acid from o-toluic acid has been achieved through reactions with iodine and various oxidizing agents. googleapis.comchemicalbook.com These examples highlight the general principles of introducing iodo and chloro groups onto a benzoic acid framework, which are applicable to the synthesis of 4-chloro-5-iodo-2-methylbenzoic acid.

Methodological Approaches to Controlled Aromatic Halogenation and Methylation

Achieving the specific substitution pattern of 4-chloro-5-iodo-2-methylbenzoic acid requires precise control over the regioselectivity of the halogenation and methylation reactions. Traditional electrophilic aromatic substitution reactions can often lead to a mixture of isomers. organic-chemistry.org

Modern synthetic methods offer greater control. For instance, palladium-catalyzed methods have been developed for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as the halogen source. organic-chemistry.org This technique can provide products that are complementary to those from conventional electrophilic aromatic substitution. organic-chemistry.org Another approach utilizes the spatial confinement within single-walled carbon nanotubes as nanoreactors to dramatically influence the regioselectivity of aromatic halogenation. rsc.org

Furthermore, the use of directing groups is a powerful strategy. For N-aryl amides and ureas, a boron handle can direct ortho-halogenation with high regioselectivity. nih.gov The use of fluorinated alcohols as solvents for reactions with N-halosuccinimides has also been shown to afford halogenated arenes with good yields and high regioselectivity. acs.org These advanced methodologies provide chemists with the tools to selectively introduce halogens and other functional groups onto an aromatic ring, which is crucial for the synthesis of complex molecules like 4-chloro-5-iodo-2-methylbenzoic acid.

Esterification Pathways for the Formation of Methyl 4-chloro-5-iodo-2-methylbenzoate

Once the precursor, 4-chloro-5-iodo-2-methylbenzoic acid, is synthesized, the final step is its conversion to the methyl ester. Acid-catalyzed esterification is a common and effective method for this transformation.

Acid-Catalyzed Esterification of Carboxylic Acids with Methanol (B129727)

The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst. jove.comlibretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process. jove.commasterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of the alcohol (in this case, methanol) is often used as the solvent. jove.comgoogle.com Alternatively, the removal of water, a byproduct of the reaction, can also shift the equilibrium to favor the product. jove.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). jove.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com A series of proton transfer steps followed by the elimination of a water molecule leads to the final ester product. libretexts.orgmasterorganicchemistry.com

| Reaction | Catalyst | Key Features |

| Fischer Esterification | H₂SO₄, HCl | Equilibrium reaction; excess alcohol or water removal drives product formation. jove.commasterorganicchemistry.com |

Comparative Analysis of Esterification Efficiencies and Selectivity

The efficiency of Fischer esterification can be influenced by several factors. Steric hindrance around the carboxylic acid and the alcohol can affect the reaction rate. jove.com The chain length of the carboxylic acid can also impact the kinetics of the reaction, with rates sometimes decreasing as the carbon chain increases. bohrium.com

The choice of catalyst and reaction conditions, such as temperature, also plays a significant role. For industrial-scale production of methyl esters of higher carboxylic acids, processes have been developed that involve adding methanol to a mixture of the carboxylic acid and catalyst at temperatures between 100°C and 150°C. google.com This method can achieve high yields with a limited excess of methanol. google.com The reusability of solid acid catalysts, such as Nafion/silica composites, has also been studied, though their activity can decrease with larger carboxylic acids. bohrium.com

| Factor | Effect on Esterification Efficiency |

| Steric Hindrance | Can decrease the reaction rate. jove.com |

| Carboxylic Acid Chain Length | Reaction rate may decrease with increasing chain length. bohrium.com |

| Catalyst Type | Strong mineral acids (e.g., H₂SO₄) are effective. Solid acid catalysts offer reusability. jove.combohrium.com |

| Reaction Temperature | Higher temperatures can increase the reaction rate, but must be controlled. google.com |

| Reactant Concentration | Using excess alcohol shifts the equilibrium to favor the ester product. jove.comgoogle.com |

| Water Removal | Removing the water byproduct drives the reaction to completion. jove.com |

Reactivity and Derivatization Chemistry of Methyl 4 Chloro 5 Iodo 2 Methylbenzoate

Nucleophilic Aromatic Substitution Reactions of Halogen Substituents

The presence of two different halogen atoms, chlorine and iodine, on the aromatic ring of Methyl 4-chloro-5-iodo-2-methylbenzoate opens avenues for selective nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these halogens is influenced by the electron-withdrawing nature of the methyl ester group, which activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Investigations into Iodide Displacement (e.g., Cyano-Substitution)

In nucleophilic aromatic substitution reactions, the carbon-iodine bond is generally more labile than the carbon-chlorine bond due to its lower bond dissociation energy. Consequently, the iodide at the 5-position is the more probable site for nucleophilic attack.

Detailed studies on the cyano-substitution of Methyl 4-chloro-5-iodo-2-methylbenzoate are not extensively documented in publicly available literature. However, drawing parallels from the reactivity of similar polyhalogenated and electronically activated aromatic systems, a Rosenmund-von Braun type reaction could be envisaged. This reaction typically employs a copper(I) cyanide salt, often in a polar aprotic solvent like DMF or NMP at elevated temperatures, to displace a halide.

The anticipated reaction would proceed as follows: Methyl 4-chloro-5-iodo-2-methylbenzoate + CuCN → Methyl 4-chloro-5-cyano-2-methylbenzoate + CuI

The success of this transformation would be contingent on the ability of the cyano nucleophile to displace the iodide without significant side reactions involving the chloro or ester functionalities. The steric hindrance from the adjacent methyl group at the 2-position and the chloro group at the 4-position might influence the reaction kinetics, potentially requiring more forcing conditions.

Table 1: Predicted Reactivity for Cyano-Substitution

| Reactant | Reagent | Product | Predicted Conditions |

|---|

Reactivity Studies of the Chloro Group in Cross-Coupling Methodologies

The chloro group at the 4-position is generally less reactive than the iodo group in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. nih.gov This differential reactivity allows for selective functionalization at the 5-position (iodide displacement) while leaving the chloro group intact. However, with the advent of more sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, the cross-coupling of aryl chlorides has become increasingly feasible. nih.gov

For Methyl 4-chloro-5-iodo-2-methylbenzoate, a sequential cross-coupling strategy could be employed. A first coupling, under milder conditions, would target the more reactive C-I bond. A subsequent coupling, using a more active catalyst system and potentially higher temperatures, could then functionalize the C-Cl bond.

For instance, a Suzuki coupling with an arylboronic acid could be performed selectively at the 5-position using a standard palladium catalyst like Pd(PPh3)4. The resulting 4-chloro-5-aryl-2-methylbenzoate could then be subjected to a second Suzuki coupling with a different arylboronic acid, using a catalyst system known for its efficacy in activating aryl chlorides, such as one based on a biarylphosphine ligand.

Table 2: Proposed Sequential Suzuki Cross-Coupling Strategy

| Step | Starting Material | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| 1 | Methyl 4-chloro-5-iodo-2-methylbenzoate | Ar1B(OH)2 | Pd(PPh3)4, Base (e.g., Na2CO3) | Methyl 4-chloro-5-aryl1-2-methylbenzoate |

Transformations Involving the Methyl Ester Moiety

The methyl ester group is a versatile handle for further molecular modifications, including hydrolysis, transesterification, and reduction.

Controlled Hydrolysis and Transesterification Reactions

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-chloro-5-iodo-2-methylbenzoic acid, can be achieved under either acidic or basic conditions. However, the presence of a methyl group at the ortho position (2-position) introduces steric hindrance around the carbonyl group. This steric hindrance can make the ester more resistant to hydrolysis compared to unhindered benzoates. psu.edu

Base-catalyzed hydrolysis (saponification) would typically involve heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. Due to the steric hindrance, elevated temperatures and longer reaction times may be necessary to drive the reaction to completion. psu.edu

Acid-catalyzed hydrolysis is also possible, usually by refluxing the ester in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.

Transesterification , the conversion of the methyl ester to a different ester, can be accomplished by reacting the compound with another alcohol in the presence of an acid or base catalyst. wikipedia.org The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct as it is formed. Again, the steric hindrance at the 2-position might necessitate more forcing conditions or the use of specific catalysts to achieve efficient conversion. researchgate.net

Reduction and Subsequent Functionalization of the Ester Group

The methyl ester group can be reduced to a primary alcohol, (4-chloro-5-iodo-2-methylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce esters. libretexts.orgchemistrysteps.com The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

The resulting benzylic alcohol is a versatile intermediate. It can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or subjected to a variety of other transformations. For instance, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide) and then displaced by a range of nucleophiles, allowing for the introduction of diverse functionalities at the benzylic position. nih.gov

Electrophilic Aromatic Substitution and Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) offers a more regioselective approach to functionalizing the aromatic ring. nih.gov In this strategy, a functional group on the ring directs a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. The resulting aryllithium species can then be trapped with an electrophile. However, in the case of Methyl 4-chloro-5-iodo-2-methylbenzoate, the presence of the halogens complicates this approach. Organolithium reagents can undergo halogen-metal exchange with aryl iodides and bromides, and this process is often faster than deprotonation. uwindsor.ca Therefore, attempting a DoM reaction would likely lead to lithium-iodine exchange at the 5-position rather than the desired deprotonation.

Functionalization of the Benzylic Methyl Group

The benzylic methyl group of Methyl 4-chloro-5-iodo-2-methylbenzoate represents a key site for synthetic modification, allowing for the introduction of diverse functionalities and the elaboration of the core structure. While specific studies on the functionalization of this exact compound are not extensively documented in publicly available literature, the reactivity of the benzylic position on analogous substituted toluene (B28343) derivatives is well-established. These reactions typically proceed via free radical intermediates, which are stabilized by the adjacent aromatic ring. The primary transformations include halogenation and oxidation, which convert the methyl group into more versatile functional handles such as halomethyl, formyl, or carboxyl groups.

Benzylic Halogenation

Benzylic halogenation, particularly bromination and chlorination, is a common and effective method for activating the methyl group for further synthetic manipulations. These reactions are typically initiated by light or a radical initiator and proceed through a free-radical chain mechanism.

Bromination: The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is a standard method for benzylic bromination. This reaction is highly selective for the benzylic position over other C-H bonds. For a related compound, methoxyimino-o-tolyl-acetic acid methyl ester, benzylic bromination with NBS and AIBN has been studied in various solvents, with 1,2-dichlorobenzene (B45396) proving to be a superior solvent in terms of reaction time and yield compared to the classic carbon tetrachloride. researchgate.net

Chlorination: Similar to bromination, benzylic chlorination can be achieved using reagents like chlorine gas (Cl₂) under UV irradiation or with a radical initiator. A study on the chlorination of methyl 2-methylbenzoate (B1238997) demonstrated that sparging the compound with chlorine gas at 70°C resulted in the formation of methyl 2-(chloromethyl)benzoate in good yield. researchgate.net The study also noted that while different radical initiators (UV light, BPO, AIBN) affected the reaction rate, they did not significantly alter the distribution of chlorinated products. researchgate.net

The expected products of benzylic halogenation of Methyl 4-chloro-5-iodo-2-methylbenzoate would be Methyl 2-(halomethyl)-4-chloro-5-iodobenzoate. These halogenated derivatives are valuable intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Table 1: Representative Conditions for Benzylic Halogenation of Analogous 2-Methylbenzoate Derivatives

| Substrate | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 2-methylbenzoate | Cl₂, UV light, BPO, or AIBN | Neat | 70°C | Methyl 2-(chloromethyl)benzoate | 65-67% | researchgate.net |

| Methoxyimino-o-tolyl-acetic acid methyl ester | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | 1,2-Dichlorobenzene | 80°C, 8 h | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | 92% | researchgate.net |

Benzylic Oxidation

The benzylic methyl group can also be oxidized to introduce oxygen-containing functional groups, such as aldehydes, carboxylic acids, or esters. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are commonly used to oxidize benzylic methyl groups directly to carboxylic acids. masterorganicchemistry.com This transformation is robust and often proceeds in high yield, provided the substrate is stable to the harsh reaction conditions. For the related compound 2,4-dimethylbenzoic acid, selective oxidation of one methyl group over the other has been achieved using KMnO₄ in an alkaline solution, yielding 2-methylterephthalic acid. This suggests that selective oxidation of the benzylic methyl group in Methyl 4-chloro-5-iodo-2-methylbenzoate to the corresponding carboxylic acid is a feasible transformation.

Oxidation to Aldehydes and Esters: Milder and more selective methods are available for the partial oxidation of benzylic methyl groups to aldehydes or esters. For instance, the oxidation of benzylic alcohols, which can be formed from the hydrolysis of benzylic halides, to aldehydes and methyl benzoates using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been reported. researchgate.net This two-step sequence (halogenation followed by hydrolysis and then oxidation) provides a route to the corresponding aldehyde or ester derivatives of Methyl 4-chloro-5-iodo-2-methylbenzoate.

Table 2: Representative Conditions for Benzylic Oxidation of Analogous Aromatic Compounds

| Substrate | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Alkylbenzenes | Potassium permanganate (KMnO₄) | Aqueous | Heat | Benzoic acids | masterorganicchemistry.com |

| 2,4-Dimethylbenzoic acid | Potassium permanganate (KMnO₄) | Alkaline solution | - | 2-Methylterephthalic acid | |

| Benzylic alcohols | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Methanol | Room Temperature, 12 h | Methyl benzoates | researchgate.net |

| Benzylic alcohols | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane | Room Temperature, 30 min | Benzaldehydes | researchgate.net |

Advanced Spectroscopic and Spectrometric Characterization Techniques in Chemical Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For Methyl 4-chloro-5-iodo-2-methylbenzoate, ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons and the two methyl groups. The aromatic region would likely display two singlets, corresponding to the protons at the C3 and C6 positions of the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. The electron-withdrawing chloro and iodo groups, along with the ester moiety, would deshield these protons, shifting their signals downfield. Conversely, the electron-donating methyl group at C2 would cause a slight shielding effect.

The methyl ester (–OCH₃) protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The methyl group attached to the aromatic ring (Ar–CH₃) would also produce a singlet, but at a more upfield position, generally around 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide further structural confirmation by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the 165-170 ppm region. The aromatic carbons would appear in the 120-145 ppm range, with their specific shifts dictated by the attached substituents. The carbon bearing the iodo group would be significantly shifted upfield due to the heavy atom effect. The carbons attached to the chloro and methyl groups would also show characteristic shifts. The methyl ester carbon (–OCH₃) would resonate around 52 ppm, while the aromatic methyl carbon (Ar–CH₃) would be found further upfield, typically between 20-25 ppm.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Ar-H (C3) | 7.5 - 7.8 | Singlet | 130 - 135 |

| Ar-H (C6) | 7.8 - 8.1 | Singlet | 135 - 140 |

| -OCH₃ | 3.8 - 4.0 | Singlet | 52 - 54 |

| Ar-CH₃ | 2.3 - 2.5 | Singlet | 20 - 22 |

| C=O | - | - | 165 - 168 |

| C1 | - | - | 130 - 133 |

| C2 | - | - | 138 - 142 |

| C4 | - | - | 133 - 137 |

| C5 | - | - | 90 - 95 |

Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For Methyl 4-chloro-5-iodo-2-methylbenzoate (C₉H₈ClIO₂), high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass.

The nominal molecular weight of this compound is approximately 325.9 g/mol . HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio) and iodine (which is monoisotopic).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (•OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃).

Predicted Mass Spectrometry Data

| m/z | Predicted Fragment | Significance |

| ~326 | [M]⁺ | Molecular Ion |

| ~295 | [M - OCH₃]⁺ | Loss of methoxy radical |

| ~267 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| ~169 | [M - I - CO]⁺ | Subsequent fragmentation |

Note: The m/z values are nominal and the relative abundances would depend on the ionization conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 4-chloro-5-iodo-2-methylbenzoate would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which is expected in the region of 1720-1740 cm⁻¹. The C–O stretching vibrations of the ester would likely appear as two bands in the 1100-1300 cm⁻¹ range. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C–H stretching vibrations of the aromatic ring and the methyl groups would be found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C–Cl and C–I stretching vibrations would occur at lower frequencies, typically below 800 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be visible, although it is typically weaker than in the IR spectrum. The C–Cl and C–I bonds, being highly polarizable, may give rise to strong Raman signals at low frequencies.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| C-H (aromatic) | 3050 - 3100 | 3050 - 3100 |

| C-H (methyl) | 2870 - 2960 | 2870 - 2960 |

| C=O (ester) | 1720 - 1740 | 1720 - 1740 |

| C=C (aromatic) | 1450 - 1600 | 1450 - 1600 |

| C-O (ester) | 1100 - 1300 | 1100 - 1300 |

| C-Cl | 600 - 800 | 600 - 800 |

| C-I | 500 - 600 | 500 - 600 |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of Methyl 4-chloro-5-iodo-2-methylbenzoate could be grown, this technique would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

As of now, the crystal structure of Methyl 4-chloro-5-iodo-2-methylbenzoate has not been reported in the Cambridge Structural Database (CSD). Therefore, experimental data on its unit cell parameters, space group, and atomic coordinates are not available. A crystallographic study would reveal the planarity of the benzene ring and the orientation of the methyl ester group relative to the ring. It would also provide insight into how the molecules pack in the crystal lattice, which is influenced by intermolecular forces such as dipole-dipole interactions and van der Waals forces.

Computational Chemistry Approaches to Understanding Methyl 4 Chloro 5 Iodo 2 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. For a molecule like Methyl 4-chloro-5-iodo-2-methylbenzoate, DFT calculations can provide invaluable insights into its fundamental properties.

DFT calculations would typically begin with the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For instance, calculations on similar substituted benzoates have shown that the planarity of the benzene (B151609) ring is largely maintained, with slight out-of-plane distortions of the substituent groups. mdpi.comresearchgate.net The optimized geometry is crucial as it forms the basis for all subsequent calculations.

Once the geometry is optimized, a wealth of information about the electronic structure can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals can also reveal likely sites for nucleophilic and electrophilic attack. In the case of Methyl 4-chloro-5-iodo-2-methylbenzoate, the electron-withdrawing nature of the chloro, iodo, and carboxyl groups, combined with the electron-donating methyl group, would create a complex electronic environment that DFT can effectively map.

Table 1: Illustrative DFT-Calculated Electronic Properties for Methyl 4-chloro-5-iodo-2-methylbenzoate

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest energy empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | 2.5 Debye | Measure of the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as illustrative examples based on typical DFT calculations for similar halogenated aromatic compounds.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is an essential tool for elucidating the step-by-step pathways of chemical reactions. diva-portal.orgresearchgate.net For Methyl 4-chloro-5-iodo-2-methylbenzoate, which may serve as an intermediate in organic synthesis, understanding its reactivity is paramount. Computational methods, particularly DFT, can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. worldscientific.com By calculating the structure and energy of the transition state, chemists can predict reaction rates and understand the factors that control selectivity. For example, in a nucleophilic aromatic substitution reaction involving Methyl 4-chloro-5-iodo-2-methylbenzoate, quantum chemical modeling could determine whether the chloro or iodo group is more readily displaced and explain this preference based on the stability of the transition state.

These models can also be used to study the influence of solvents and catalysts on the reaction mechanism. researchgate.net By including solvent molecules or a catalytic surface in the calculation, a more realistic reaction environment can be simulated, leading to more accurate predictions of reaction outcomes.

Conformational Analysis and Molecular Dynamics Simulations

While the benzene ring in Methyl 4-chloro-5-iodo-2-methylbenzoate is largely rigid, the methyl and ester groups possess rotational freedom, leading to different possible conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. This is typically done by systematically rotating the flexible bonds and calculating the energy at each step.

Molecular Dynamics (MD) simulations offer a more dynamic picture of molecular behavior. nih.gov In an MD simulation, the motion of each atom in the molecule is calculated over time by solving Newton's equations of motion. This provides a trajectory of the molecule's positions and velocities, allowing for the exploration of its conformational landscape and the study of its dynamic properties. For a small molecule like Methyl 4-chloro-5-iodo-2-methylbenzoate, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. rsc.org

MD simulations can also be used to study aggregation and intermolecular interactions. For aromatic molecules, these simulations can shed light on how they stack and orient themselves in condensed phases, which is governed by weak interactions like van der Waals forces and π-π stacking. rsc.org

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming the identity of a synthesized compound. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the chemical shifts of ¹H and ¹³C nuclei. nih.govnih.govacs.org This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule. acs.org By comparing the predicted spectrum with an experimental one, chemists can confidently assign the signals to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. These frequencies correspond to the peaks in an IR spectrum. By analyzing the calculated vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching of a C=O bond or the bending of a C-H bond. This can help in identifying the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. scientific.net This can provide information about the molecule's chromophores and its color.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for Methyl 4-chloro-5-iodo-2-methylbenzoate

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (H3) | 7.8 ppm | 7.7 ppm |

| ¹³C NMR Chemical Shift (C=O) | 165 ppm | 164 ppm |

| IR Frequency (C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |

| UV-Vis λmax | 250 nm | 248 nm |

Note: The values in this table are hypothetical and for illustrative purposes, demonstrating the typical agreement between DFT-predicted and experimentally observed spectroscopic data for similar compounds.

Strategic Applications of Methyl 4 Chloro 5 Iodo 2 Methylbenzoate in Multi Step Organic Synthesis

Utilization as a Core Scaffold for the Construction of Substituted Benzoate (B1203000) Derivatives

Methyl 4-chloro-5-iodo-2-methylbenzoate serves as an excellent starting material for the synthesis of a wide array of substituted benzoate derivatives. The presence of two different halogen atoms at positions 4 and 5, along with a methyl group at position 2 and a methyl ester at position 1, provides multiple handles for selective chemical transformations. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds is a key feature that synthetic chemists exploit.

The highly reactive C-I bond is particularly amenable to a variety of cross-coupling reactions. For instance, in the synthesis of novel kinase inhibitors, this compound has been utilized in Suzuki coupling reactions. google.com In a typical procedure, methyl 4-chloro-5-iodo-2-methylbenzoate is reacted with a boronic acid or its ester in the presence of a palladium catalyst and a base. This selectively replaces the iodine atom with a new carbon-carbon bond, introducing a variety of aryl or heteroaryl substituents at the 5-position while leaving the chloro and other functional groups intact for subsequent modifications.

An example of this can be seen in the synthesis of triazolopyridinyl compounds, where methyl 4-chloro-5-iodo-2-methylbenzoate is coupled with an amino-triazolo-boronic acid derivative. google.com This reaction, catalyzed by a palladium complex such as PdCl2(dppf)-CH2Cl2 adduct, proceeds efficiently to yield the corresponding 5-substituted-4-chloro-2-methylbenzoate.

The resulting products from these initial coupling reactions are themselves valuable intermediates. The preservation of the chloro substituent and the methyl ester group allows for further diversification, leading to a broad library of benzoate derivatives with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Substituted Benzoate Derivatives from Methyl 4-chloro-5-iodo-2-methylbenzoate

| Reactant 1 | Coupling Partner | Reaction Type | Product |

|---|---|---|---|

| Methyl 4-chloro-5-iodo-2-methylbenzoate | Arylboronic acid | Suzuki Coupling | Methyl 5-aryl-4-chloro-2-methylbenzoate |

| Methyl 4-chloro-5-iodo-2-methylbenzoate | Heteroarylboronic acid | Suzuki Coupling | Methyl 5-heteroaryl-4-chloro-2-methylbenzoate |

| Methyl 4-chloro-5-iodo-2-methylbenzoate | Alkynylstannane | Stille Coupling | Methyl 4-chloro-5-alkynyl-2-methylbenzoate |

This table represents potential synthetic transformations based on the known reactivity of the functional groups.

Design and Synthesis of Complex Aromatic Systems via Sequential Functionalization

The true synthetic power of methyl 4-chloro-5-iodo-2-methylbenzoate is realized in the design of complex, highly substituted aromatic systems through sequential functionalization. The differential reactivity of the halogen substituents is the cornerstone of these strategies. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for a stepwise and regioselective introduction of different substituents.

A common synthetic strategy involves an initial cross-coupling reaction at the 5-position (iodine) followed by a second coupling or nucleophilic substitution at the 4-position (chlorine). This sequential approach provides precise control over the final structure of the molecule. For example, a Suzuki coupling can be performed at the iodo position, followed by a Buchwald-Hartwig amination or another Suzuki coupling at the chloro position under more forcing conditions.

This stepwise functionalization is exemplified in the synthesis of heterocyclic modulators of lipid synthesis. google.comgoogle.com In these multi-step sequences, the core scaffold of methyl 4-chloro-5-iodo-2-methylbenzoate is elaborated by first introducing a new group at the 5-position. The resulting intermediate, now a 5-substituted-4-chlorobenzoate, can then undergo further transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Subsequently, the less reactive chloro group can be targeted for substitution, leading to the construction of intricate, polycyclic heterocyclic systems.

The methyl group at the 2-position also influences the reactivity of the aromatic ring and can be a site for further modification, for instance, through radical halogenation followed by nucleophilic substitution, although this is less commonly exploited compared to the functionalization of the halogenated positions.

Table 2: Sequential Functionalization Strategy

| Step | Reaction | Position | Reagents (Example) | Intermediate/Product |

|---|---|---|---|---|

| 1 | Suzuki Coupling | 5 (Iodo) | Arylboronic acid, Pd catalyst, base | Methyl 5-aryl-4-chloro-2-methylbenzoate |

| 2 | Ester Hydrolysis | 1 (Ester) | LiOH or NaOH | 5-Aryl-4-chloro-2-methylbenzoic acid |

| 3 | Amide Coupling | 1 (Carboxyl) | Amine, coupling agent (e.g., HATU) | N-Substituted-5-aryl-4-chloro-2-methylbenzamide |

This table outlines a representative synthetic sequence demonstrating the sequential functionalization potential.

Strategies for Diversity-Oriented Synthesis Employing the Compound's Reactivity Profile

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules in an efficient manner to explore chemical space for the discovery of new biological probes and drug leads. The unique substitution pattern and reactivity profile of methyl 4-chloro-5-iodo-2-methylbenzoate make it a highly attractive scaffold for DOS strategies.

The principle behind its use in DOS lies in the ability to perform divergent synthesis from a common intermediate. Starting with methyl 4-chloro-5-iodo-2-methylbenzoate, a library of compounds can be generated by systematically varying the reactants in a series of sequential reactions.

A hypothetical DOS strategy could begin with a set of diverse boronic acids in parallel Suzuki couplings at the 5-position. This would generate a first-generation library of 5-substituted-4-chlorobenzoates. This library could then be subjected to a second diversification step. For instance, the library could be split into several portions. One portion could undergo hydrolysis of the ester followed by amide coupling with a diverse set of amines. Another portion could be subjected to a second cross-coupling reaction at the 4-position using a different set of coupling partners. A third portion could undergo reduction of the ester to an alcohol, which could then be further functionalized.

This "build/couple/pair" approach, a hallmark of DOS, allows for the rapid generation of a large number of structurally distinct molecules from a single, versatile starting material. The key is the orthogonal reactivity of the functional groups present in methyl 4-chloro-5-iodo-2-methylbenzoate, which enables the selective and sequential introduction of diversity elements. While specific, large-scale DOS libraries based solely on this starting material are not extensively reported in academic literature, its use in the patent literature for creating series of related, complex molecules for biological screening highlights its inherent potential for such applications.

The ability to introduce diversity at multiple positions (1, 4, and 5) of the benzene (B151609) ring from a single, readily accessible precursor makes methyl 4-chloro-5-iodo-2-methylbenzoate a powerful tool for generating molecular libraries with a high degree of skeletal and appendage diversity.

Future Research Directions and Methodological Innovations in Synthetic Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The future of synthesizing Methyl 4-chloro-5-iodo-2-methylbenzoate will heavily emphasize the incorporation of green chemistry principles to minimize environmental impact. chemanager-online.comrsc.org This involves a shift away from hazardous reagents and solvents towards more sustainable alternatives.

One promising avenue is the use of greener solvents in the halogenation and esterification steps. Traditional syntheses often rely on chlorinated solvents, which pose significant environmental and health risks. Future methodologies will likely explore benign alternatives such as bio-based solvents like eucalyptol, which has shown promise in enzymatic polyester (B1180765) synthesis. nih.gov The development of solvent-free reaction conditions, where the reactants themselves act as the solvent, is another key area of investigation for reducing solvent waste. rsc.org

Enzymatic catalysis presents a powerful tool for developing environmentally friendly synthetic routes. nih.govnih.gov For the final esterification step to produce Methyl 4-chloro-5-iodo-2-methylbenzoate, lipases could be employed. These enzymes operate under mild conditions, often in aqueous or bio-based solvents, and exhibit high selectivity, reducing the formation of byproducts. nih.gov The immobilization of these enzymes allows for their easy recovery and reuse, further enhancing the sustainability of the process. nih.gov

The core principles of green chemistry will guide the development of these new synthetic pathways, aiming for higher atom economy, reduced waste, and the use of renewable resources.

Table 1: Comparison of Traditional vs. Future Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Solvents | Chlorinated solvents (e.g., Dichloromethane, Chloroform) | Bio-based solvents (e.g., Eucalyptol), water, or solvent-free conditions |

| Catalysts | Stoichiometric and often hazardous reagents | Recyclable biocatalysts (e.g., immobilized lipases), metal-organic frameworks |

| Reaction Conditions | Harsh conditions (high temperature and pressure) | Mild conditions (ambient temperature and pressure) |

| Waste Generation | High, with hazardous byproducts | Minimized, with a focus on biodegradable waste |

| Atom Economy | Often low | High, maximizing the incorporation of starting materials into the final product |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Achieving the desired regioselectivity in the synthesis of a polysubstituted compound like Methyl 4-chloro-5-iodo-2-methylbenzoate is a significant challenge. Future research will focus on the design and application of novel catalytic systems that offer superior control over the placement of functional groups.

Palladium-catalyzed cross-coupling reactions are expected to play a crucial role. nih.govresearchgate.netmdpi.com These methods are renowned for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision. For the synthesis of the target molecule, palladium catalysts could be employed for the selective introduction of the iodo and chloro groups onto the 2-methylbenzoic acid backbone. The development of new ligands for palladium catalysts will be key to enhancing their activity and selectivity in these complex transformations. researchgate.net

Another exciting frontier is the use of C-H functionalization catalysts. acs.orgnih.gov These catalysts enable the direct conversion of carbon-hydrogen bonds into new functional groups, bypassing the need for pre-functionalized starting materials and thus shortening synthetic routes. Iridium-based catalysts, for instance, have shown promise for the ortho-selective iodination of benzoic acids. diva-portal.orgacs.org Further research into ruthenium and other non-precious metal catalysts could lead to more cost-effective and sustainable C-H functionalization methods. researchgate.net

High-throughput screening techniques will be instrumental in the discovery and optimization of these novel catalytic systems. researchgate.netnih.govresearchgate.net By rapidly testing large libraries of catalysts and reaction conditions, researchers can accelerate the identification of the most efficient and selective catalysts for the synthesis of Methyl 4-chloro-5-iodo-2-methylbenzoate.

Table 2: Emerging Catalytic Systems and Their Potential Applications

| Catalytic System | Potential Application in Synthesis | Advantages |

| Palladium-Ligand Complexes | Regioselective cross-coupling for introduction of chloro and iodo groups. | High selectivity, broad functional group tolerance. |

| Iridium C-H Activation Catalysts | Direct ortho-iodination of the 2-methylbenzoic acid precursor. | Increased atom and step economy. |

| Ruthenium-based Catalysts | Alternative for C-H functionalization, potentially at lower cost. | Cost-effective, potential for novel reactivity. |

| Enzymes (e.g., Halogenases, Lipases) | Regioselective halogenation and final esterification under mild, green conditions. | High selectivity, environmentally benign. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To meet potential industrial demands, the synthesis of Methyl 4-chloro-5-iodo-2-methylbenzoate must be scalable, safe, and efficient. Flow chemistry and automated synthesis platforms offer transformative solutions to these challenges. numberanalytics.comchemistrywithdrsantosh.comresearchgate.net

Flow chemistry, where reactions are performed in continuous-flow reactors, provides numerous advantages over traditional batch processing. mdpi.comacs.orgflinders.edu.aursc.org The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to better control over reaction conditions, improved safety, and often higher yields. chemanager-online.comresearchgate.net For the synthesis of Methyl 4-chloro-5-iodo-2-methylbenzoate, a multi-step flow process could be designed, telescoping the halogenation and esterification steps without the need for isolating intermediates. flinders.edu.au This would significantly reduce reaction times and waste generation. rsc.org The development of scalable and sustainable continuous-flow processes will be a key focus for the future production of this and other fine chemicals. rsc.orgresearchgate.netsemanticscholar.org

Automated synthesis platforms can further enhance the efficiency and reproducibility of the synthesis. sigmaaldrich.comresearchgate.netresearchgate.neteubopen.orgfu-berlin.de These systems can perform multi-step syntheses, including reaction work-up and purification, with minimal human intervention. goflow.at The integration of artificial intelligence and machine learning with these platforms can enable the rapid optimization of reaction conditions. numberanalytics.com Automated systems utilizing pre-packed reagent cartridges are becoming increasingly accessible and could be adapted for the modular synthesis of a library of substituted benzoates, including the target molecule. researchgate.net

The combination of flow chemistry and automation has the potential to create fully autonomous "synthesis-to-purification" systems, accelerating the discovery and production of new chemical entities.

Table 3: Comparison of Batch Synthesis with Flow Chemistry and Automated Platforms

| Parameter | Batch Synthesis | Flow Chemistry | Automated Synthesis Platforms |

| Scalability | Difficult, often requires re-optimization | Readily scalable by extending run time or using parallel reactors | High throughput for small-scale synthesis, can be integrated with flow for larger scale |

| Safety | Poor control over exotherms, potential for runaway reactions | Excellent temperature control, small reaction volumes enhance safety | Reduced operator exposure to hazardous materials |

| Efficiency | Time-consuming, involves multiple manual operations | Faster reaction times, potential for telescoped reactions | High efficiency through parallel synthesis and automated workflows |

| Reproducibility | Can be variable | High, due to precise control of reaction parameters | Excellent, minimizes human error |

| Process Control | Limited | Precise control over temperature, pressure, and mixing | Automated control and data logging |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-chloro-5-iodo-2-methylbenzoate, and how do reaction conditions influence yield?

- Methodology :

- Coupling Reactions : Intermediate synthesis via coupling of halogenated benzoic acid derivatives with alcohols (e.g., methanol) under acidic or basic catalysis. For example, catalytic hydrogenation is used to deprotect benzyl esters in related compounds .

- Halogenation : Sequential introduction of chloro and iodo groups using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl). Positional selectivity is achieved via directing groups (e.g., methyl or methoxy substituents) .

- Data Table :

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux | 78 | |

| Catalytic Hydrogenation | Pd/C, H₂, RT | 92 | |

| Iodination | ICl, DCM, 0°C | 65 |

Q. How is Methyl 4-chloro-5-iodo-2-methylbenzoate characterized, and what analytical techniques are critical for purity assessment?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for aromatic protons at δ 7.2–8.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 354.92).

- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects of iodine and chloro substituents .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What solvent systems are optimal for dissolving Methyl 4-chloro-5-iodo-2-methylbenzoate, and how should it be stored?

- Solubility : Soluble in DCM, DMF, and THF; poorly soluble in water.

- Storage : −20°C under inert gas (argon) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How do steric and electronic effects of the iodo and chloro substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The iodo group acts as a superior leaving group in Suzuki-Miyaura couplings (vs. chloro), enabling Pd-catalyzed aryl-aryl bond formation. Steric hindrance from the 2-methyl group slows transmetallation but improves regioselectivity .

- Contradictions : Some studies report lower yields when both Cl and I are present due to competing oxidative addition pathways .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization of Methyl 4-chloro-5-iodo-2-methylbenzoate?

- Optimization :

- Use of mild bases (K₂CO₃ vs. NaOH) to minimize ester hydrolysis.

- Ligand design (e.g., XPhos) to enhance Pd catalyst stability and suppress β-hydride elimination .

- Data Table :

| Reaction Type | Competing Side Reaction | Mitigation Strategy | Success Rate |

|---|---|---|---|

| Suzuki Coupling | Deiodination | Low-temperature conditions (0–25°C) | 85% |

| Buchwald-Hartwig | Ester hydrolysis | Anhydrous solvents, molecular sieves | 90% |

Q. Can Methyl 4-chloro-5-iodo-2-methylbenzoate serve as a precursor for bioactive molecules, and what structural modifications enhance pharmacological activity?

- Applications :

- Antimicrobial Agents : Iodo substituents improve lipophilicity, enhancing membrane penetration .

- Kinase Inhibitors : Methoxy-to-iodo substitution increases steric bulk, improving target selectivity in kinase binding pockets .

- Case Study : Conversion to a sulfonamide derivative (via NH₂ insertion at C5) showed IC₅₀ = 1.2 µM against EGFR kinase .

Q. What safety protocols are essential when handling Methyl 4-chloro-5-iodo-2-methylbenzoate, given its potential toxicity?

- Safety Measures :

- PPE : Nitrile gloves, lab coat, and chemical-resistant goggles .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI gas during iodination) .

- Emergency Procedures : Immediate ethanol rinse for skin contact; activated charcoal for ingestion .

Data Contradictions and Resolution

- Synthetic Yield Variability : Discrepancies in iodination yields (50–75%) across studies are attributed to trace moisture in solvents. Anhydrous DCM and molecular sieves improve consistency .

- Biological Activity : Conflicting reports on cytotoxicity may stem from impurities in early batches. Recent HRMS-guided purification resolved these issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.